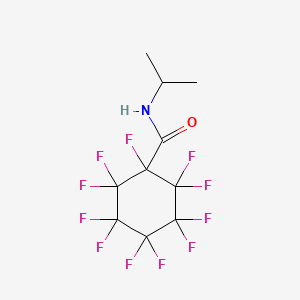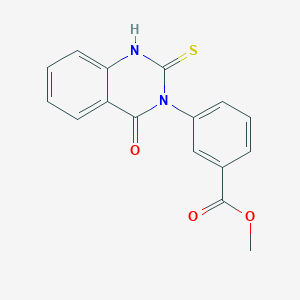
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide typically involves the following steps:
Fluorination: The starting material, cyclohexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions.
Amidation: The fluorinated cyclohexane derivative is then reacted with isopropylamine to form the carboxamide group. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with nucleophiles like hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can modify the carboxamide group, potentially converting it into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Products include hydroxylated or alkoxylated derivatives.
Reduction: Hydrogenated cyclohexane derivatives.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants, due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide depends on its specific application:
Molecular Targets: In biological systems, it may interact with proteins or enzymes, altering their function or stability.
Pathways Involved: The compound’s fluorinated structure can influence its interaction with biological membranes, potentially affecting cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-N-(propan-2-yl)cyclohexanecarboxamide: Similar structure but with one additional fluorine atom.
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(ethyl)cyclohexanecarboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide is unique due to its specific fluorination pattern and the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
Molecular Formula |
C10H8F11NO |
|---|---|
Molecular Weight |
367.16 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H8F11NO/c1-3(2)22-4(23)5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h3H,1-2H3,(H,22,23) |
InChI Key |
YPDUUHVCZVAVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10969340.png)
![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)
![[5-(3-bromophenyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969359.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![N-(5-chloropyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969380.png)
![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10969387.png)
